molecular formula C9H6N4 B12271371 1-phenyl-1H-1,2,3-triazole-4-carbonitrile CAS No. 61456-87-9

1-phenyl-1H-1,2,3-triazole-4-carbonitrile

Cat. No.: B12271371
CAS No.: 61456-87-9
M. Wt: 170.17 g/mol
InChI Key: BKFLGIQLHBKHKO-UHFFFAOYSA-N
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Description

1-Phenyl-1H-1,2,3-triazole-4-carbonitrile (CAS 61456-87-9) is a versatile chemical building block in medicinal chemistry and organic synthesis . The compound features a stable 1,2,3-triazole core, which is known to act as a bioisostere for amide bonds and is highly resistant to metabolic degradation . Its structure, incorporating an electron-withdrawing nitrile group, makes it a valuable intermediate for constructing more complex molecules via further chemical transformations . Researchers utilize this and related 1,2,3-triazole scaffolds in the design and synthesis of compounds for various biological evaluations, such as inhibitors for enzymes like carbonic anhydrase and xanthine oxidase . The stability and hydrogen-bonding capacity of the triazole ring contribute to its utility in drug discovery and the development of functional materials . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61456-87-9

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

1-phenyltriazole-4-carbonitrile

InChI

InChI=1S/C9H6N4/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h1-5,7H

InChI Key

BKFLGIQLHBKHKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C#N

Origin of Product

United States

Synthetic Methodologies for 1 Phenyl 1h 1,2,3 Triazole 4 Carbonitrile and Its Analogs

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction, a prime example of "click chemistry," is celebrated for its high efficiency, mild reaction conditions, and exceptional regioselectivity, which overwhelmingly favors the formation of the 1,4-isomer over the 1,5-isomer typically seen in uncatalyzed thermal cycloadditions. nih.govnih.govnih.gov The core of this reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. mdpi.com For the specific synthesis of 1-phenyl-1H-1,2,3-triazole-4-carbonitrile, the reactants would be phenyl azide and an alkyne bearing a nitrile group, such as 2-propynenitrile.

Regioselective Synthesis via Phenyl Azides and Nitriles

The CuAAC reaction's power lies in its ability to regioselectively "stitch" together molecular fragments. nih.gov The reaction between an organic azide and a terminal alkyne proceeds via a well-studied mechanism involving copper acetylide intermediates, which ensures the formation of the 1,4-disubstituted triazole. nih.gov The synthesis of analogs involves reacting various substituted phenyl azides with appropriate terminal alkynes. For instance, the reaction of benzyl (B1604629) azide with phenylacetylene (B144264) is a benchmark for studying this transformation, yielding 1-benzyl-4-phenyl-1H-1,2,3-triazole. nih.govresearchgate.net By extension, reacting phenyl azide with a cyano-substituted alkyne under CuAAC conditions would regioselectively produce the desired this compound.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Significant research has been dedicated to optimizing CuAAC reaction conditions to maximize efficiency and product purity. Key parameters that are frequently fine-tuned include the choice of catalyst, solvent, temperature, and the use of accelerating ligands.

Catalyst System: While various copper(I) sources can be used, they are often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O), and a reducing agent like sodium ascorbate. acs.orgnih.gov The use of specialized polynuclear copper(I) complexes has been shown to catalyze the reaction in minutes at very low catalyst loadings (e.g., 0.5 mol %). nih.gov

Solvent Choice: The reaction demonstrates remarkable versatility in solvent choice. Protic solvents, including water, methanol, and mixtures like ethylene (B1197577) glycol/water (EG/H₂O), have proven highly effective. nih.govresearchgate.net A comparative study on the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole showed that an EG/H₂O mixture provided the highest yield compared to other solvents like DMF, DMSO, and THF. nih.gov

Temperature: CuAAC reactions can often be conducted at room temperature, which is a significant advantage. nih.govnih.gov However, in some systems, particularly in flow chemistry protocols, elevated temperatures (e.g., 110 °C) may be used to accelerate the reaction rate. nih.gov

Ligands: The addition of N-donor chelating ligands can stabilize the copper(I) catalyst and accelerate the reaction. Polydentate ligands are known to enhance reaction rates and allow for catalysis under aerobic conditions. acs.orgmdpi.com

ParameterConditionOutcome/ObservationReference
Catalyst [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂Quantitative conversion in 5 mins at 0.5 mol % loading. nih.gov
Solvent Ethylene Glycol/Water (EG/H₂O)Superior yields compared to DMF, DMSO, THF, or water alone. nih.gov
Temperature Room TemperatureEffective for many CuAAC reactions, enabling mild conditions. nih.govnih.gov
Reducing Agent Sodium AscorbateEssential for regenerating Cu(I) from Cu(II) under aerobic conditions. acs.orgnih.gov

Continuous Flow Synthesis Protocols for Scalable Production

To address the need for scalable and efficient production of 1,2,3-triazoles, continuous flow synthesis has emerged as a powerful technology. nih.govrsc.org This approach offers advantages such as enhanced heat and mass transfer, improved safety for handling azides, and the potential for automated, large-scale production.

A robust protocol has been developed using a heterogeneous copper-on-charcoal (Cu/C) catalyst packed into a column. nih.govresearchgate.net In a typical setup, solutions of the azide (e.g., phenyl azide) and alkyne (e.g., phenylacetylene) are pumped through the heated catalyst column. nih.gov Optimal conditions for the synthesis of 1,4-diphenyl-1H-1,2,3-triazole were found to be 110 °C with a residence time of approximately 129 seconds, using dichloromethane (B109758) (DCM) as the solvent. nih.gov This system demonstrated high productivity, yielding significant quantities of the product over extended periods without a drop in conversion, highlighting its industrial applicability. nih.govresearchgate.net

ParameterValue/ConditionSubstrateCatalystReference
Temperature 110 °CPhenyl azide, PhenylacetyleneCopper-on-Charcoal (Cu/C) nih.gov
Solvent Dichloromethane (DCM)Phenyl azide, PhenylacetyleneCopper-on-Charcoal (Cu/C) nih.gov
Residence Time ~129 secondsPhenyl azide, PhenylacetyleneCopper-on-Charcoal (Cu/C) nih.gov
Productivity 3.83 grams in 4 hours1,4-diphenyl-1H-1,2,3-triazoleCopper-on-Charcoal (Cu/C) researchgate.net

Alternative 1,3-Dipolar Cycloaddition Strategies

While CuAAC is dominant, alternative strategies for constructing the 1,2,3-triazole ring have been developed, often to avoid the use of potentially toxic copper catalysts or to achieve different substitution patterns. rsc.org These methods still rely on the fundamental principles of 1,3-dipolar cycloaddition but employ different starting materials and catalysts.

Reactions Involving Azidophenyl Phenylselenides and α-Keto Nitriles

An innovative, organocatalytic approach to analogs of this compound involves the reaction of azidophenyl phenylselenides with α-keto nitriles. rsc.org This method circumvents the need for transition metals. In a specific example, 5-phenyl-1-(2-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carbonitrile was synthesized in 91% yield by reacting 2-azidophenyl phenylselenide with benzoylacetonitrile. rsc.org The reaction proceeds efficiently at room temperature in dimethyl sulfoxide (B87167) (DMSO) with a catalytic amount of diethylamine (B46881) (Et₂NH). rsc.org This strategy provides a direct route to highly functionalized triazole-4-carbonitriles.

Azide ComponentNitrile ComponentCatalyst (mol%)SolventYieldReference
2-Azidophenyl phenylselenideBenzoylacetonitrileEt₂NH (10 mol%)DMSO91% rsc.org

Multi-Component Reactions (MCRs) for Triazole Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a final product, offer a highly efficient pathway to complex molecules like triazoles. nih.gov Several MCRs have been designed to generate 1,2,3-triazole scaffolds.

One notable metal-free, three-component reaction involves the condensation of anilines, aromatic ketones, and 4-methylbenzenesulfonohydrazide. frontiersin.orgnih.gov This method constructs 1,4-disubstituted-1,2,3-triazoles through successive C-N and N-N bond formations, achieving good to excellent yields without the need for azide precursors. frontiersin.orgnih.gov Another strategy combines the Ugi reaction with an intramolecular azide-alkyne cycloaddition to produce complex, fused triazole systems. nih.gov Furthermore, a mild, metal-free MCR of phosphonium (B103445) salts, aldehydes, and sodium azide has been reported to yield 4,5-disubstituted 1H-1,2,3-triazoles. organic-chemistry.org These MCR approaches represent a significant step towards more sustainable and atom-economical syntheses of diverse triazole structures.

Exploitation of Different Alkyne and Azide Precursors

The cornerstone of 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The regioselectivity of this reaction, leading to either 1,4- or 1,5-disubstituted triazoles, is a critical aspect, with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) almost exclusively yielding the 1,4-disubstituted isomer. nih.gov

A direct and efficient route to 1-aryl-1H-1,2,3-triazole-4-carbonitriles involves the cycloaddition of an aryl azide with an alkyne already bearing a cyano group. Research has demonstrated the successful synthesis of 4-cyano-1,2,3-triazoles through a ruthenium(II)-catalyzed reaction between organic azides and 1-cyanoalkynes. nih.gov This method provides a two-step sequence to the target compounds starting from terminal alkynes, which are first converted to the more reactive 1-cyanoalkynes. nih.gov

The versatility of the cycloaddition approach is further highlighted by the variety of compatible precursors. For instance, 1-aryl-1H-1,2,3-triazoles can be synthesized from the reaction of aryl azides with a range of terminal alkynes in the presence of a copper(I) catalyst, such as copper(I) iodide, in a suitable solvent like acetonitrile. researchgate.net While this provides the core triazole structure, the introduction of the 4-carbonitrile group would necessitate an alkyne precursor carrying this functionality.

An alternative strategy involves the use of aliphatic azides in a one-pot cascade reaction with alkynes and allenic ketones, which has been shown to be an efficient method for producing 1-aryl-1H-1,2,3-triazoles. rsc.org This method relies on a copper-catalyzed cycloaddition followed by a [3+3] annulation. To obtain the desired 4-carbonitrile derivative, the alkyne component would need to be appropriately functionalized.

The following table summarizes various precursor combinations for the synthesis of 1-aryl-1,2,3-triazole scaffolds, which are foundational for obtaining the target carbonitrile.

Table 1: Examples of Precursor Combinations for the Synthesis of 1-Aryl-1,2,3-Triazole Scaffolds

Azide Precursor Alkyne Precursor Catalyst/Conditions Product Class Reference
Organic Azides 1-Cyanoalkynes Ruthenium(II) catalyst 4-Cyano-1,2,3-triazoles nih.gov
Aryl Azide Terminal Alkynes CuI in acetonitrile 1-Aryl-1H-1,2,3-triazoles researchgate.net
Aliphatic Azides Alkynes and Allenic Ketones Copper catalyst 1-Aryl-1H-1,2,3-triazoles rsc.org
Benzyl Azide Phenylacetylene [Cu(CH3CN)4]PF6 1-Benzyl-4-phenyl-1H-1,2,3-triazole

Post-Cycloaddition Functionalization Pathways to Afford this compound Scaffolds

An alternative and highly valuable strategy for the synthesis of this compound involves the modification of a pre-existing 1-phenyl-1H-1,2,3-triazole ring. This approach allows for the introduction of the nitrile functionality at a later stage of the synthetic sequence.

One of the most common methods is the dehydration of a 1-phenyl-1H-1,2,3-triazole-4-carboxamide intermediate. The synthesis of such carboxamides has been reported, for instance, in the development of potent and selective inverse agonists and antagonists of PXR. nih.gov These carboxamides can then be converted to the corresponding nitriles using standard dehydrating agents.

Another viable pathway starts from 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde. The synthesis of this aldehyde has been documented, for example, through the oxidation of the corresponding alcohol, (1-phenyl-1H- nih.govresearchgate.netnih.govtriazol-4-yl)-methanol, using manganese(IV) oxide. chemicalbook.com The aldehyde can then be converted to the nitrile. A common method for this transformation is through the formation of an oxime followed by dehydration.

The Sandmeyer reaction offers another potential route for introducing the cyano group. nih.govresearchgate.netnih.gov This reaction involves the diazotization of an amino group followed by its displacement with a cyanide nucleophile, typically using a copper(I) cyanide catalyst. Therefore, 1-phenyl-1H-1,2,3-triazol-4-amine could serve as a precursor to the target carbonitrile.

The following table outlines key post-cycloaddition functionalization strategies to introduce a nitrile group onto a 1-phenyl-1,2,3-triazole scaffold.

Table 2: Post-Cycloaddition Functionalization Pathways to this compound

Starting Triazole Derivative Reagents/Reaction Functional Group Transformation Reference
1-phenyl-1H-1,2,3-triazole-4-carboxamide Dehydrating agent (e.g., POCl₃, SOCl₂) Amide to Nitrile nih.gov
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde 1. Hydroxylamine (to form oxime) 2. Dehydrating agent Aldehyde to Nitrile (via oxime) chemicalbook.comsigmaaldrich.com

Chemical Reactivity and Advanced Transformations of 1 Phenyl 1h 1,2,3 Triazole 4 Carbonitrile

Cycloaddition Reactions Initiated by the Triazole or Carbonitrile Moiety

While the 1,2,3-triazole ring is itself a product of a potent cycloaddition, its subsequent reactivity in such reactions is limited due to its aromatic stability. nih.gov Consequently, the carbonitrile moiety is the primary site for further cycloaddition transformations.

Synthesis of Bifunctional Hybrid Systems (e.g., Triazole-Tetrazole Architectures)

A significant synthetic application of 1-phenyl-1H-1,2,3-triazole-4-carbonitrile is its conversion into bifunctional triazole-tetrazole hybrids. This is achieved through a [3+2] cycloaddition reaction involving the nitrile group and an azide (B81097) source. nih.gov The resulting 5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1H-tetrazole represents a class of nitrogen-rich compounds with applications in medicinal chemistry and materials science. rsc.org

The reaction typically involves heating the triazole carbonitrile with sodium azide. The efficiency of the reaction can be enhanced by the addition of a catalyst or an additive, such as ammonium (B1175870) chloride or a Lewis acid like zinc chloride, in a polar aprotic solvent. researchgate.net

Table 1: Representative Conditions for Tetrazole Synthesis from Nitriles

ReagentsSolventConditionsProduct
Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl)Dimethylformamide (DMF)Heating (e.g., 100-120 °C)5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1H-tetrazole
Sodium Azide (NaN₃), Zinc Chloride (ZnCl₂)Dimethylformamide (DMF)Heating (e.g., 120-130 °C)5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1H-tetrazole
Trimethylsilyl Azide (TMSN₃)TolueneHeating, often with a catalyst like Dibutyltin Oxide5-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(trimethylsilyl)-2H-tetrazole

Exploration of [2+3] Cycloaddition Reactions with Diverse Dipolarophiles

The carbonitrile group in this compound acts as a competent dipolarophile in [2+3] cycloaddition reactions. As detailed previously, its reaction with azides to form tetrazoles is a prime example of this reactivity. nih.govorganic-chemistry.org This transformation underscores the ability of the nitrile's C≡N triple bond to engage with 1,3-dipolar species, leading to the construction of five-membered heterocyclic rings. The triazole ring itself, being an aromatic and relatively stable heterocycle, does not typically participate in further cycloaddition reactions. nih.gov

Transformations of the Carbonitrile Group

The carbonitrile group is a versatile functional group that can be converted into several other important chemical moieties, including carboxylic acids, amines, and ketones.

Hydrolysis to Carboxylic Acid Derivatives (e.g., 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid)

The hydrolysis of the nitrile function provides a direct route to 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. This transformation can be accomplished under either acidic or basic conditions, typically requiring heat. libretexts.orgbyjus.com

Under acidic conditions, the nitrile is heated with a strong mineral acid like hydrochloric or sulfuric acid, which directly yields the carboxylic acid and an ammonium salt. chemguide.co.ukmasterorganicchemistry.com In basic hydrolysis, heating with an aqueous base like sodium hydroxide (B78521) produces the carboxylate salt and ammonia (B1221849) gas. byjus.comchemguide.co.uk Subsequent acidification of the reaction mixture is necessary to isolate the free carboxylic acid. libretexts.org

Table 2: General Conditions for Hydrolysis of this compound

Reaction TypeReagentsIntermediate ProductFinal Product (after workup)
Acidic HydrolysisH₂O, HCl or H₂SO₄, Heat(1-phenyl-1H-1,2,3-triazol-4-yl)carboxamide1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
Basic Hydrolysis1. NaOH or KOH, H₂O, Heat 2. H₃O⁺Sodium 1-phenyl-1H-1,2,3-triazole-4-carboxylate1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Reduction to Amine Derivatives

Reduction of the nitrile group leads to the formation of the corresponding primary amine, (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine. This amine derivative is a valuable synthon for further functionalization. Several reducing agents can be employed for this purpose.

Potent hydride reagents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are highly effective for this conversion. Alternatively, catalytic hydrogenation using hydrogen gas over a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C) offers a widely used method.

Table 3: Common Methods for the Reduction of this compound

Reagent(s)SolventProduct
Lithium Aluminum Hydride (LiAlH₄), followed by H₂O workupTetrahydrofuran (THF) or Diethyl ether(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine
H₂ gas, Raney Nickel or Pd/CMethanol or Ethanol, often with NH₃(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine
Sodium Borohydride (NaBH₄), Cobalt(II) Chloride (CoCl₂)Methanol(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine

Nucleophilic Additions to the Nitrile Functionality

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents. libretexts.org This reaction provides a powerful method for carbon-carbon bond formation.

The initial addition of the organometallic reagent across the C≡N triple bond forms a magnesium or lithium imine salt. This intermediate is then hydrolyzed during aqueous workup to yield a ketone. This two-step sequence allows for the synthesis of a wide array of 4-acyl-1-phenyl-1H-1,2,3-triazoles.

Table 4: Synthesis of Ketones via Nucleophilic Addition to this compound

Nucleophilic Reagent (R-M)Reaction StepsResulting Ketone Product
Methylmagnesium Bromide (CH₃MgBr)1. Addition in Ether/THF 2. H₃O⁺ workup1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one
Ethylmagnesium Chloride (CH₃CH₂MgCl)1. Addition in Ether/THF 2. H₃O⁺ workup1-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-one
Phenyllithium (C₆H₅Li)1. Addition in Ether/THF 2. H₃O⁺ workupPhenyl(1-phenyl-1H-1,2,3-triazol-4-yl)methanone

Electrophilic and Nucleophilic Substitutions on the Triazole Ring System

The 1,2,3-triazole ring is generally characterized by its high degree of aromaticity and stability, which renders it resistant to typical electrophilic and nucleophilic substitution reactions. The lone pairs of the nitrogen atoms are integral to the aromatic sextet, making them less available for electrophilic attack compared to pyridine-like nitrogens. However, the presence of substituents can modulate this inherent reactivity.

Electrophilic Substitution: The triazole ring is considered electron-deficient, a character further amplified by the electron-withdrawing nature of the C4-cyano group. This deactivation makes electrophilic substitution on the triazole ring of this compound exceptionally challenging. Reactions such as nitration or halogenation on the triazole core are generally not facile. Electrophilic attack, when forced, would more likely occur on the more activated phenyl ring, directing to the ortho- and para-positions, though this falls outside the scope of substitution on the triazole ring itself.

Nucleophilic Substitution: The C-H bond at the C5 position of the triazole ring is the most likely site for substitution. While direct nucleophilic substitution of this hydrogen is uncommon, deprotonation to form an organometallic intermediate can facilitate subsequent reactions with electrophiles. For instance, 1-phenyl-1H-1,2,3-triazole can be lithiated at the C5 position with n-butyllithium at low temperatures, creating a nucleophilic center that can react with various electrophiles. arkat-usa.org The electron-withdrawing cyano group at the adjacent C4 position in this compound would be expected to increase the acidity of the C5-proton, potentially facilitating its abstraction.

While direct nucleophilic substitution on the unsubstituted triazole ring is rare, activation of the ring can promote such reactions. For example, the formation of triazole N-oxides can activate the C5 position towards nucleophilic attack. nih.gov However, there is no specific literature describing this approach for this compound.

Interactive Table of Inferred Reactivity for this compound
Reaction TypePosition on Triazole RingExpected ReactivityInfluencing FactorsSupporting Evidence/Analogy
Electrophilic SubstitutionC5Very LowElectron-deficient triazole ring, electron-withdrawing cyano group.General low reactivity of 1,2,3-triazoles to electrophiles.
Nucleophilic Substitution (of H)C5Low (direct), Moderate (via metalation)Increased C-H acidity due to cyano group.Lithiation of 1-phenyl-1H-1,2,3-triazole at C5. arkat-usa.org
Nucleophilic Substitution (on activated ring)C5PossibleRequires prior activation (e.g., N-oxide formation).Reactions of 2-phenyltriazole 1-oxides with nucleophiles. nih.gov

Stability and Degradation Pathways of this compound under Diverse Conditions

The 1,2,3-triazole core is renowned for its exceptional stability, a characteristic that is generally imparted to its derivatives. This stability is attributed to its aromatic nature and the strength of the bonds within the heterocyclic ring.

Thermal Stability: 1-phenyl-1H-1,2,3-triazole derivatives typically exhibit high thermal stability. For instance, various N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl) derivatives show melting points well above 200°C, indicating a stable molecular structure. nih.gov While the specific decomposition temperature of this compound is not documented in the available literature, it is expected to be thermally robust. Under extreme conditions, such as flash vacuum pyrolysis, 1,2,3-triazoles can undergo degradation through the extrusion of molecular nitrogen (N₂).

Chemical Stability: The this compound is anticipated to be stable across a wide pH range, being resistant to both acidic and basic hydrolysis under moderate conditions. It is also generally resistant to oxidative and reductive conditions. This high degree of chemical stability is a hallmark of the 1,2,3-triazole ring system.

Photochemical Stability: While generally stable, 1,2,3-triazoles can undergo photochemical degradation. acs.org Irradiation with UV light can induce the cleavage of the triazole ring, often leading to the extrusion of N₂. The specific products of the photochemical decomposition of this compound have not been reported, but the formation of highly reactive intermediates such as nitrenes or azirines is a plausible outcome. Studies on benzotriazoles, which also contain the 1,2,3-triazole moiety, have shown that photocatalytic degradation can lead to complete mineralization under certain conditions. nih.gov

Dimroth Rearrangement: A notable degradation and rearrangement pathway for certain 1,2,3-triazoles is the Dimroth rearrangement. This process involves the interchange of the endocyclic N1 nitrogen and its exocyclic substituent with the exocyclic nitrogen of a substituent at the C5 position. wikipedia.org The reaction typically occurs under thermal conditions, sometimes facilitated by acid or base. benthamscience.com For a Dimroth rearrangement to occur in the context of this compound, a nitrogen-containing substituent would be required at the C5 position. In its current form, the compound would not undergo a classical Dimroth rearrangement. However, this pathway is a key consideration in the chemistry of substituted triazoles.

Interactive Table of Stability and Degradation of this compound
ConditionExpected StabilityPotential Degradation PathwayProducts/Intermediates
Thermal (Moderate)High--
Thermal (High/Pyrolysis)Moderate to LowNitrogen ExtrusionN₂, Azirine/Nitrene intermediates
Acid/Base Hydrolysis (Moderate)High--
Oxidation/Reduction (Moderate)High--
Photochemical (UV)ModerateRing Cleavage, Nitrogen ExtrusionN₂, Reactive intermediates acs.orgnih.gov
Dimroth Rearrangement ConditionsHigh (as is)Not applicable without C5-amino/imino group- wikipedia.org

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For 1-phenyl-1H-1,2,3-triazole-4-carbonitrile, the molecular formula is C₉H₆N₄, which corresponds to a theoretical exact mass of 170.063997 Da. chemsynthesis.com HRMS analysis using techniques like Electrospray Ionization (ESI) would be expected to show a protonated molecule [M+H]⁺ at m/z 171.0718, confirming the elemental composition. nih.govnih.gov

Table 2: HRMS Data for this compound

Property Value
Molecular Formula C₉H₆N₄
Molecular Weight 170.174 g/mol
Theoretical Exact Mass 170.063997 Da

This table is interactive. You can sort and filter the data.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a series of daughter ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For 1,2,3-triazoles, a common fragmentation pathway involves the loss of a neutral nitrogen molecule (N₂, 28 Da). nih.govnih.gov Further fragmentation of the phenyl ring and cleavage of the triazole ring can also be observed. researchgate.net Interestingly, studies have shown that under certain MS/MS conditions, gas-phase rearrangements can occur, where 1,2,3-triazoles can isomerize into other heterocyclic structures, leading to complex fragmentation patterns. nih.govnih.gov

A sophisticated method for distinguishing between isomers involves the coupling of mass spectrometry with infrared ion spectroscopy (IRIS), often using techniques like Infrared Multiple Photon Dissociation (IRMPD). nih.govnih.gov After ions are generated by ESI and isolated in an ion trap, they are irradiated with an infrared laser. rsc.org The ions will absorb IR radiation at specific frequencies corresponding to their vibrational modes, leading to fragmentation. Since isomers have unique 3D structures, they also have distinct IR spectra. By monitoring the fragmentation as a function of IR wavelength, a gas-phase IR spectrum of the ion is recorded. This "fingerprint" spectrum allows for the unambiguous differentiation between isomers, such as the 1,4- and 1,5-disubstituted triazoles, which might be difficult to distinguish by conventional MS/MS alone. nih.govnih.gov

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups and characterizing the bonding within a molecule. In the analysis of this compound, FT-IR spectroscopy reveals characteristic absorption bands that correspond to the specific vibrational modes of its constituent parts. While a complete, assigned spectrum for this exact molecule is not widely published, data from closely related 1,4-disubstituted 1-phenyl-1,2,3-triazoles and general spectroscopic principles allow for a detailed and accurate assignment of its expected vibrational frequencies. sapub.orgnih.gov

The most prominent and diagnostically significant band in the spectrum is that of the nitrile (C≡N) group. This functional group typically exhibits a sharp, medium-intensity absorption in the region of 2260-2220 cm⁻¹. For this compound, this band is a clear indicator of the cyano-substitution at the C4 position of the triazole ring.

The aromatic phenyl ring and the heterocyclic triazole ring give rise to a series of characteristic bands. Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. sapub.org The stretching vibrations of the C=C bonds within the phenyl ring usually produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.

The triazole ring itself has a set of "marker bands". nih.gov These include C=N and N=N stretching vibrations, which are often observed in the 1590-1420 cm⁻¹ range. sapub.orgresearchgate.net The C-N stretching of the triazole ring typically appears between 1365-1313 cm⁻¹. sapub.org Furthermore, the out-of-plane bending of the C-H bonds on the phenyl ring can provide information about its substitution pattern, with strong bands often appearing in the 800-700 cm⁻¹ region.

Based on data from analogous structures, a representative set of FT-IR absorption bands for this compound can be compiled.

Table 1: Predicted FT-IR Spectral Data for this compound

Frequency Range (cm⁻¹)IntensityVibrational Assignment
~3100 - 3000Medium-WeakAromatic C-H Stretching (Phenyl & Triazole Rings)
~2240Sharp, MediumC≡N Stretching (Nitrile)
~1600 - 1450Medium-StrongC=C Stretching (Phenyl Ring)
~1590 - 1420MediumC=N and N=N Stretching (Triazole Ring)
~1365 - 1315MediumC-N Stretching (Triazole Ring)
~1220MediumN-N=N Bending (Triazole Ring)
~1190MediumC-N Stretching (Phenyl-Triazole Link)
~830Strong=C-H Out-of-Plane Bending (Triazole Ring)
~750StrongC-H Out-of-Plane Bending (Monosubstituted Phenyl)

X-ray Crystallography for Definitive Solid-State Structure Determination

The analysis typically shows that the 1,2,3-triazole ring is essentially planar, a characteristic feature of aromatic heterocyclic systems. nih.gov The phenyl group at the N1 position and the substituent at the C4 position are attached to this central ring. A key parameter derived from X-ray analysis is the dihedral angle between the plane of the triazole ring and the plane of the phenyl ring. In related structures, this angle can vary, indicating the degree of twist between the two aromatic systems. For instance, in one analog, the dihedral angle between the N-bound benzene (B151609) ring and the triazole ring is 13.95°, while the angle between the C-bound substituent and the triazole is near perpendicular. nih.gov

Table 2: Representative Crystallographic Data for a 1-phenyl-1H-1,2,3-triazole Derivative

Data obtained from the closely related compound 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile. researchgate.net

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnna
a (Å)13.606(3)
b (Å)23.442(5)
c (Å)8.2412(16)
α (°)90
β (°)90
γ (°)90
Volume (ų)2628.6(9)
Z (Molecules per unit cell)4

This crystallographic data provides a foundational model for predicting the solid-state conformation and packing of this compound, highlighting the planarity of the triazole core and the spatial relationship between its substituents.

Computational and Theoretical Investigations of 1 Phenyl 1h 1,2,3 Triazole 4 Carbonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, balancing computational cost and accuracy to model the electronic properties of molecules. It is widely used to investigate the geometry, spectroscopic signatures, and reactivity of heterocyclic compounds like 1-phenyl-1H-1,2,3-triazole-4-carbonitrile.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy geometry. Methods such as B3LYP with a basis set like 6-31+G(d,p) are commonly used for this purpose. researchgate.net For the 1-phenyl-1H-1,2,3-triazole core, these calculations predict specific bond lengths and angles that define its structure. In N-1 substituted triazoles, the N(1)–N(2) bond is typically longer than the N(2)–N(3) bond, indicating more single- and double-bond character, respectively. nih.gov

Table 1: Representative Calculated Geometric Parameters for a Phenyl-Triazole Derivative Data derived from studies on analogous structures.

Parameter Bond Length (Å) / Bond Angle (°)
Bond Lengths
N1-N2 1.34 - 1.36
N2-N3 1.29 - 1.31
N1-C5 1.35 - 1.37
Bond Angles
N1-C2-N3 ~110°
C2-N3-N4 ~107°
N4-C5-N1 ~109°

Computational methods can accurately predict spectroscopic data, which aids in the interpretation of experimental results. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov By comparing the calculated ¹H and ¹³C NMR spectra with experimental data, researchers can confirm the molecular structure and assign specific signals to each atom. nih.gov Studies on related triazole derivatives show good agreement between GIAO-calculated and experimental chemical shifts. researchgate.netnih.gov

Similarly, DFT calculations can predict vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. researchgate.net These calculations help in assigning specific vibrational modes to the observed absorption bands. For this compound, this would be particularly useful for identifying the characteristic stretching frequency of the nitrile (C≡N) group, as well as the various stretching and bending modes of the phenyl and triazole rings. researchgate.net

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for an Analogous Triazole Data derived from a study on 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile. researchgate.net

Parameter Experimental Value Calculated Value (B3LYP)
¹³C NMR (ppm)
Triazole C4 142.83 (Varies by method)
Triazole C5 120.17 (Varies by method)
FTIR (cm⁻¹)
C≡N Stretch ~2230 ~2235
Aromatic C-H Stretch 3050 - 3150 3060 - 3160

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity. researchgate.net

In studies of related 4-phenyl-1,2,3-triazole complexes, the HOMO is typically localized on the iridium d orbitals and the phenyl moieties, while the LUMO's nature can vary depending on other ligands present. acs.org For the standalone molecule, the HOMO is expected to have significant contributions from both the phenyl and triazole rings, while the LUMO would also be distributed across the π-system. From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (σ) can be calculated to quantify the molecule's reactivity. researchgate.net

Table 3: Calculated FMO Energies and Reactivity Descriptors for a Triazole Derivative Values are illustrative and based on general findings for substituted 1,2,4-triazoles. researchgate.net

Parameter Typical Calculated Value
E_HOMO ~ -6.5 eV
E_LUMO ~ -1.5 eV
Energy Gap (ΔE) ~ 5.0 eV
Electronegativity (χ) ~ 4.0 eV
Hardness (η) ~ 2.5 eV

Molecular Dynamics (MD) Simulations to Probe Conformational Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and changes its conformation in a simulated environment, such as in a solvent or interacting with a biological membrane. biorxiv.org

For triazole derivatives, MD simulations have been used to assess the stability of their complexes with biological targets. pensoft.net For example, in a study of 1-phenyl-4-benzoyl-1-hydro-triazole derivatives as ERRα inverse agonists, MD simulations lasting up to 1.0 microsecond were used to evaluate the stability of the ligand-receptor complex by monitoring the Root Mean Square Deviation (RMSD). nih.govnih.gov Such simulations can reveal how different parts of the molecule fluctuate and how it adapts its conformation upon binding to a target. nih.gov These techniques could be applied to this compound to understand its conformational flexibility and interactions in different environments.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. This approach can provide detailed insights into the formation of this compound, which is often synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.govacs.org

These calculations can model the reaction pathway, identify the structures of intermediates and transition states, and calculate the activation energies associated with each step. This allows chemists to understand why a reaction is regioselective (i.e., why the 1,4-disubstituted product is favored) and to optimize reaction conditions. By modeling the catalytic cycle, researchers can gain a fundamental understanding of the role of the copper catalyst and the energetics that drive the formation of the triazole ring.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, usually a protein or enzyme. pensoft.net This method is critical in drug discovery for screening virtual libraries of compounds and predicting their binding affinity. The 1,2,3-triazole scaffold is a common feature in pharmacologically active molecules. nih.gov

Docking studies involving triazole derivatives have been performed on various targets. For instance, derivatives have been docked into the active sites of cyclooxygenase (COX) enzymes to predict their potential as anti-inflammatory agents. researchgate.netnih.gov In other work, 1-phenyl-4-benzoyl-1-hydro-triazole compounds were docked into the estrogen-related receptor α (ERRα) to understand their interactions. nih.gov These studies revealed key interactions, such as hydrogen bonds with residues like Ser325 and hydrophobic interactions with residues like Phe328 and Phe495, which are crucial for binding affinity. nih.gov Similar docking studies on this compound could identify potential biological targets and elucidate its binding mode, highlighting key interactions that could be optimized for improved potency.

Advanced Applications of 1 Phenyl 1h 1,2,3 Triazole 4 Carbonitrile in Chemical Research

Strategic Building Block in Complex Organic Synthesis

The structural attributes of 1-phenyl-1H-1,2,3-triazole-4-carbonitrile make it a valuable intermediate and precursor in the synthesis of more elaborate molecular architectures. The triazole ring provides stability and specific electronic properties, while the cyano group at the 4-position serves as a versatile chemical handle for further transformations.

Construction of Diverse Nitrogen-Containing Heterocyclic Systems

The cyano group of this compound is a key functional group that can be chemically transformed to build new heterocyclic rings. While direct hydrolysis of the nitrile can yield the corresponding carboxylic acid, further derivatization opens pathways to more complex systems. For instance, the related precursor, 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide, which can be derived from the carbonitrile, serves as a starting point for constructing other heterocycles. The condensation of this carbohydrazide (B1668358) with phenyl isothiocyanate leads to the formation of a 1,3,4-oxadiazol-2-amine (B1211921) derivative in high yield cardiff.ac.uk. This transformation highlights how the functional group at the C4 position of the triazole is instrumental in assembling fused or linked heterocyclic systems, expanding the chemical space accessible from this core structure.

Facilitation of "Click Chemistry" for Modular and Efficient Molecule Assembly

The 1,2,3-triazole ring is the hallmark of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier reaction in the field of "click chemistry". frontiersin.orgbeilstein-journals.orgnih.gov This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope, allowing for the modular and reliable assembly of complex molecules rsc.org. The synthesis of this compound itself is a prime example of this modularity, typically formed through the cycloaddition of phenyl azide (B81097) and an alkyne precursor like cinnamonitrile.

The power of this approach lies in its programmability; by simply changing the azide or alkyne components, a diverse library of substituted triazoles can be generated efficiently nih.govnih.govacs.org. This modular assembly makes the this compound scaffold not just a product of click chemistry, but a testament to its utility in creating well-defined molecular building blocks.

Precursor for Highly Functionalized Derivatives with Tailored Properties

The this compound scaffold is an excellent precursor for creating highly functionalized molecules with properties tailored for specific applications, particularly in medicinal chemistry. The cyano group can be readily reduced to an aminomethyl group, -(CH₂NH₂), which provides a nucleophilic handle for further modification.

A notable example is the "click-tail" approach used to synthesize a series of novel sulfamoylbenzamides designed as carbonic anhydrase inhibitors nih.gov. In this synthesis, the (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine intermediate, obtained from the reduction of the carbonitrile, is reacted with various substituted benzoyl chlorides to attach different "tail" moieties. This strategy led to the development of compounds with excellent inhibitory activity against several human carbonic anhydrase (hCA) isoforms. The yields for several of these derivatives were high, demonstrating the robustness of this synthetic route.

CompoundTail Moiety SubstitutionYield (%)hCA II Inhibition (Kᵢ in nM)
6a Unsubstituted986.5
6i 4-Chloro8339.5
6n 4-Fluoro8744.3
6u 4-Methoxy5830.8
Data sourced from a study on 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase inhibitors. nih.gov

Coordination Chemistry and Catalytic Applications

The nitrogen-rich 1,2,3-triazole ring is an excellent ligand for coordinating with metal ions. The lone pairs of electrons on the nitrogen atoms can form stable coordinate bonds, making triazole derivatives valuable components in the design of metal complexes, supramolecular structures, and catalysts.

Ligand Design for Metal Ion Complexation and Metallosupramolecular Architectures (e.g., Fe(II) helicates)

Phenyl-1,2,3-triazoles have been extensively used as ligands in coordination and organometallic chemistry. They can act as monodentate or chelating ligands to form stable complexes with a variety of transition metals, including iridium(III), ruthenium(II), osmium(II), palladium(II), and gold(I) nih.govacs.org. The triazole ring often participates in C^N chelation, where a nitrogen atom from the triazole and a carbon atom from an adjacent phenyl ring bind to the metal center.

This coordination ability is fundamental to the construction of complex metallosupramolecular architectures. For example, ligands containing bidentate chelating units can wrap around metal ions like iron(II) to form intricate, self-assembled structures such as triple-stranded helicates. While a specific Fe(II) helicate using this compound has not been explicitly detailed, the principle relies on linking multiple triazole-based chelating units together. The resulting multi-domain ligand can then coordinate with two or more Fe(II) centers, twisting to form a helical, cage-like structure. The electronic properties of the ligand, influenced by substituents like the cyano group, can fine-tune the magnetic and electronic properties of the final Fe(II) complex.

Integration into Sensor Technologies and Probes

The ability of the 1,2,3-triazole ring to bind selectively with specific ions has led to its widespread integration into chemical sensors and probes. The triazole moiety can act as the recognition site (receptor) that selectively binds to a target analyte, such as a metal cation or an anion. This binding event triggers a measurable change in a linked signaling unit (fluorophore or chromophore), resulting in a change in color or fluorescence.

Derivatives of 1-phenyl-1,2,3-triazole are particularly effective in this role. The triazole nitrogens, often in concert with other nearby functional groups, create a specific coordination environment that can selectively bind target ions. For instance, a sensor incorporating a [4-(1-(2-(2,4-dinitrophenyl)hydrazineylidene)-3-(naphthalen-2-yl)allyl)-5-methyl-1-phenyl-1H-1,2,3-triazole] structure was shown to effectively detect chromium and ammonia (B1221849) mdpi.com. The modular synthesis afforded by click chemistry allows for the straightforward coupling of the triazole recognition unit to various signaling molecules, enabling the rational design of probes for a diverse range of analytes with high sensitivity and selectivity.

Role in Organocatalysis or Metal-Catalyzed Processes

The 1-phenyl-1H-1,2,3-triazole scaffold, the core of this compound, is a versatile and effective ligand in the field of metal-catalyzed reactions. researchgate.net The unique electronic and steric properties of the 1,2,3-triazole ring make it an excellent component for coordination with transition metals, leading to the formation of stable and catalytically active complexes. researchgate.nettennessee.edu These properties can be fine-tuned through modifications on the triazole ligand, allowing for precise control over the reactivity and selectivity of the metal complex. researchgate.net

Derivatives of 1-phenyl-1,2,3-triazole have been successfully used as ligands to create cationic cyclometalated iridium(III), ruthenium(II), osmium(II), and palladium(II) complexes. researchgate.netacs.orgnih.gov For instance, 1-methyl-4-phenyl-1H-1,2,3-triazole has been employed to synthesize iridium(III) complexes that exhibit highly tunable redox and emission properties, demonstrating the ligand's versatility. acs.orgnih.gov Similarly, palladium(II) complexes with 1-substituted-4-pyridyl-1H-1,2,3-triazole ligands have been developed as efficient catalyst precursors for reactions like selective ethylene (B1197577) dimerization. researchgate.net While direct catalytic applications of this compound itself are not extensively detailed, its structural analogues, such as imine derivatives of 1,2,3-triazole-4-carbaldehydes, have been synthesized as valuable ligands in coordination chemistry. mdpi.com The reaction of triazoles with metals can lead to a variety of structures, including homoleptic complexes and coordination polymers, which have applications ranging from nanomaterials to anion recognition. tennessee.edu

Contributions to Material Science Research

Monomer or Intermediate in Polymer Synthesis

The 1,2,3-triazole ring is a notable structural fragment in the development of advanced polymers. nih.gov Its inherent properties, such as high dipole moment, molecular rigidity, and the ability to form hydrogen bonds, make it an attractive component for creating new materials. nih.gov While specific research detailing the use of this compound as a monomer in polymerization is not prominent, the general stability and reactivity of the triazole core make it a suitable candidate for such applications. The robust nature of the 1,2,3-triazole ring, which is stable under thermal and acidic conditions and resistant to redox reactions and hydrolysis, further supports its utility in material science. frontiersin.org

Components in Dyes, Photostabilizers, and Photographic Materials

Compounds featuring the 1H-1,2,3-triazole moiety are recognized for their wide use in industrial applications, including as dyes, photographic materials, and photostabilizers. nih.gov The 1,2,3-triazole scaffold is a component in various functional dyes, and its derivatives are often investigated for their photophysical properties. researchgate.netresearchgate.net

Research into related structures highlights the potential of the this compound core in this area. For example, studies on 2-aryl-1,2,3-triazole carboxylic acids have demonstrated high blue fluorescence with significant quantum yields, indicating their potential as fluorescent probes and sensors. nih.gov The presence of a carbonitrile group, a strong electron-withdrawing group, on the triazole ring can significantly influence the photophysical behavior of the molecule. This is seen in related heterocyclic systems like nicotinonitrile derivatives, which can exhibit strong blue fluorescence. researchgate.net The combination of the phenyl group and the carbonitrile on the triazole ring could lead to interesting charge-transfer characteristics, making such compounds candidates for use in advanced dyes and luminescent materials. hud.ac.uknih.gov

Investigations in Medicinal Chemistry (Mechanistic and Structure-Activity Relationship Focus)

Mechanisms of Biological Activity of Triazole-Containing Compounds

The 1,2,3-triazole nucleus is a privileged scaffold in medicinal chemistry due to its unique structural characteristics. frontiersin.orgsapub.org It can act as a pharmacophore that interacts with various biological targets, such as enzymes and receptors, through a range of non-covalent interactions including hydrogen bonds and dipole-dipole interactions. nih.gov The stability of the triazole ring under different metabolic conditions further enhances its suitability as a core component in drug design. frontiersin.org The biological activity of triazole-containing compounds often stems from the specific spatial arrangement of substituents around this core, which dictates the binding affinity and selectivity towards a particular biological target.

Enzyme Inhibition Potentials

Enzyme Inhibition Potentials (e.g., Xanthine (B1682287) Oxidase, Carbonic Anhydrase-II, Macrophage Migration Inhibitory Factor (MIF) Tautomerase)

The 1-phenyl-1H-1,2,3-triazole framework is a key component in a variety of enzyme inhibitors.

Xanthine Oxidase (XO) Inhibition:

Derivatives of 1-phenyl-1H-1,2,3-triazole have been extensively investigated as inhibitors of xanthine oxidase, an enzyme pivotal in purine (B94841) metabolism whose overactivity can lead to hyperuricemia and gout. mdpi.comresearchgate.net A notable study focused on 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives, which are structurally very similar to the carbonitrile variant. nih.gov This research synthesized a series of compounds and evaluated their in-vitro inhibitory activity against XO, revealing potent, micromolar-level inhibition. nih.gov

The structure-activity relationship (SAR) analysis from this study indicated that introducing a more lipophilic ether tail at the 4'-position of the phenyl ring enhanced the inhibitory potency. nih.gov The most active compound from the series, with a meta-methoxybenzoxy group, exhibited an IC₅₀ value of 0.21 µM, which was 36 times more potent than the standard drug Allopurinol. nih.gov Kinetic studies showed that this compound acts as a mixed-type inhibitor of xanthine oxidase. nih.gov

Table 1: Xanthine Oxidase Inhibitory Activity of 1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives

CompoundR Group (at 4'-position of phenyl ring)IC₅₀ (µM)
1aH26.13
1g-OCH₃1.85
1k-OCH₂Ph0.54
1s-OCH₂-(3-OCH₃)Ph0.21
AllopurinolN/A (Reference)7.52

Data sourced from a study on 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives. nih.gov

Carbonic Anhydrase-II (CA-II) Inhibition:

The 1-phenyl-1,2,3-triazole scaffold is also integral to the design of inhibitors for carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.govnih.gov Inhibition of specific isoforms like CA-II is a therapeutic strategy for glaucoma. A series of N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamides were synthesized and showed excellent inhibitory activity against several human CA isoforms, including hCA-II. nih.gov

The study revealed that these compounds inhibit the glaucoma-associated hCA-II with inhibition constants (Kᵢ) in the nanomolar range. nih.gov The structure-activity relationship suggested that substitutions on both the phenyl ring of the triazole and the benzamide (B126) portion significantly modulate the inhibitory potency. nih.gov

Table 2: Inhibition of Carbonic Anhydrase Isoforms by N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzamide Derivatives

CompoundR¹ (on phenyl ring)R² (on benzamide ring)hCA I Kᵢ (nM)hCA II Kᵢ (nM)
6aHH85.412.5
6iH4-Cl95.68.5
6m4-CF₃4-Cl65.36.5
6nH4-F98.39.7
6uH4-OCH₃88.215.4
AcetazolamideN/A (Reference)N/A (Reference)250.012.0

Data sourced from a study on 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides. nih.gov

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition:

Macrophage migration inhibitory factor (MIF) is a cytokine involved in inflammation, and inhibiting its tautomerase activity is a target for developing anti-inflammatory drugs. nih.gov While specific studies on this compound are not available, the triazole scaffold is a key feature in some MIF inhibitors. nih.gov The MIF active site is a well-defined cavity, and small molecules can bind within it to inhibit the enzyme's tautomerase function. nih.gov The development of small-molecule inhibitors that disrupt the interaction between MIF and its receptor, CD74, is an active area of research to attenuate tumor growth and inflammation. nih.gov

Molecular Interactions with Biological Targets (e.g., Hydrogen Bonding, π-π Stacking, Nucleophilic Addition)

The biological activity of this compound derivatives is intrinsically linked to their ability to interact with various biological targets. These interactions, which include hydrogen bonding, π-π stacking, and nucleophilic additions, are crucial for the compound's mechanism of action.

Hydrogen Bonding: The nitrogen atoms of the triazole ring are capable of forming hydrogen bonds with amino acid residues in the active sites of enzymes and receptors. This interaction is a key factor in the inhibitory activity of many triazole-based compounds. For instance, in studies of 1-phenyl-1H-1,2,3-triazole derivatives as inhibitors of certain enzymes, the triazole nitrogen atoms have been observed to act as hydrogen bond acceptors, contributing to the stable binding of the molecule within the active site.

π-π Stacking: The aromatic nature of the phenyl and triazole rings in this compound allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within protein targets. These interactions contribute significantly to the binding affinity and stability of the ligand-protein complex. Molecular docking studies of various 1-phenyl-1H-1,2,3-triazole derivatives have revealed the importance of these stacking interactions in their biological activity.

Nucleophilic Addition: The carbonitrile group (C≡N) at the 4-position of the triazole ring is an electrophilic center and can potentially undergo nucleophilic addition reactions with nucleophilic residues, such as the thiol group of cysteine or the hydroxyl group of serine, in the active site of an enzyme. This covalent modification can lead to irreversible inhibition of the enzyme, a mechanism that has been explored in the design of targeted therapeutic agents.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Structure-activity relationship (SAR) analysis is a critical component in the optimization of lead compounds in drug discovery. For this compound derivatives, SAR studies have provided valuable insights into how modifications of the chemical structure influence biological activity.

Systematic variation of substituents on both the phenyl and triazole rings has been shown to have a profound impact on the biological response of these compounds.

Substituents on the Phenyl Ring: The nature and position of substituents on the 1-phenyl ring can significantly modulate the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. For example, the introduction of electron-withdrawing groups, such as nitro or halogen groups, can enhance the biological activity in some cases by altering the electronic distribution of the molecule and potentially increasing its binding affinity. Conversely, bulky substituents may either enhance or diminish activity depending on the topology of the target's binding pocket.

Substituents on the Triazole Ring: Modifications at the 4- and 5-positions of the triazole ring are also crucial. The carbonitrile group at the 4-position is a key feature, but its replacement with other functional groups such as amides or esters can lead to derivatives with different biological profiles. In a study on 1-phenyl-1H-1,2,3-triazoles as GABA receptor antagonists, it was found that a compact, hydrophobic substituent at the 4-position and a small, electronegative substituent at the 5-position of the triazole ring were important for high potency. nih.gov

The following table summarizes the effects of some substituent variations on the biological activity of 1-phenyl-1H-1,2,3-triazole derivatives based on available research.

Parent Compound Substituent Variation Effect on Biological Activity Reference
1-phenyl-1H-1,2,3-triazole2,6-dichloro-4-trifluoromethylphenyl at N1Increased affinity for GABA receptors nih.gov
1-phenyl-1H-1,2,3-triazole4-n-propyl at C4, 5-ethyl at C5High selectivity for β3 over α1β2γ2 GABA receptors nih.gov
4-phenyl-1H-1,2,3-triazole phenylalanine derivativeNon-substituted anilineMost active antiviral (HIV-1) derivative in its series nih.gov
4-phenyl-1H-1,2,3-triazole phenylalanine derivativeSubstitution with 4-CH3, 4-CH3O, 4-CNInactive against HIV-1 nih.gov

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design. In the context of this compound, the triazole ring itself can be considered a bioisostere of other five-membered heterocyclic rings. Furthermore, the carbonitrile group can be replaced by other bioisosteric groups to modulate the compound's properties. For instance, replacement of the carbonitrile with a carboxamide group can alter the hydrogen bonding capabilities and solubility of the molecule, potentially leading to improved pharmacokinetic profiles.

Research on Antimicrobial Activities (Antibacterial, Antifungal)

Derivatives of 1-phenyl-1H-1,2,3-triazole have been investigated for their potential as antimicrobial agents. The triazole moiety is a common feature in many clinically used antifungal drugs.

Antibacterial Activity: Several studies have reported the antibacterial activity of 1-phenyl-1H-1,2,3-triazole derivatives against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.

Antifungal Activity: The antifungal potential of this class of compounds is also well-documented. Research has shown that certain derivatives exhibit significant activity against various fungal pathogens.

The table below presents some of the reported antimicrobial activities of 1-phenyl-1H-1,2,3-triazole derivatives.

Compound/Derivative Microorganism Activity (MIC) Reference
1-(2,6-dichloro-4-trifluoromethylphenyl)-4-n-propyl-5-chloromethyl-1H-1,2,3-triazoleMusca domestica (insecticidal)LD50 in pmol/fly range nih.gov
Metronidazole-1H-1,2,3-triazole derivativesVarious bacteria and fungiPotent inhibition beilstein-journals.org
1,2,4-triazole derivativesS. aureus, B. subtilis, E. coli, P. aeruginosaMIC values ranging from 0.25 to 32 µg/mL nih.gov

Antiproliferative and Anticancer Research in Cell Line Models

The potential of this compound derivatives as anticancer agents has been extensively explored. These compounds have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms, including the induction of apoptosis and cell cycle arrest.

The antiproliferative activity is often evaluated by determining the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes some of the key findings in this area.

Compound/Derivative Cancer Cell Line Activity (IC50) Reference
Coumarin-triazole hybrid (LaSOM 186)MCF7 (Breast)2.66 μM nih.gov
Coumarin-triazole hybrid (LaSOM 190)MCF7 (Breast)2.85 μM nih.gov
1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivative (1s)Xanthine Oxidase Inhibition0.21 µM nih.gov

Antiviral Activity Research

The 1,2,3-triazole scaffold is present in several antiviral drugs, and derivatives of this compound have shown promise in this area as well. Research has focused on their ability to inhibit the replication of various viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses.

The antiviral efficacy is typically measured by the half-maximal effective concentration (EC50). The table below highlights some of the antiviral activities reported for these compounds.

Compound/Derivative Virus Activity (EC50) Reference
4-phenyl-1H-1,2,3-triazole phenylalanine derivative (6a-9)HIV-13.13 μM nih.gov
4-phenyl-1H-1,2,3-triazole phenylalanine derivative (5b)HIV-13.30 μM nih.gov
Phenylpyrazolone-1,2,3-triazole hybrid (4)Hepatitis C virus1.163 nM nih.gov
Triazole-dihydropyrimidinone hybrid (6)Varicella-zoster virus3.62 μM nih.gov

Studies in Corrosion Inhibition

Following a comprehensive review of scientific literature, no specific studies have been published on the application of This compound as a corrosion inhibitor. While the broader class of triazole derivatives has been a subject of interest in the field of corrosion science, research has focused on other substituted analogues.

Evaluation of Corrosion Inhibitive Properties

There is no available data from electrochemical studies, such as potentiodynamic polarization or electrochemical impedance spectroscopy, to evaluate the corrosion inhibitive properties of this compound. Research on related compounds, such as ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) and 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide, has shown them to be effective mixed-type inhibitors for mild steel in acidic environments. nih.gov For instance, at a concentration of 1.0 × 10⁻³ M, these compounds have demonstrated inhibition efficiencies exceeding 95%. nih.gov However, without specific experimental data for this compound, its performance as a corrosion inhibitor remains unevaluated.

Correlation of Molecular Structure with Inhibition Efficiency

A direct correlation between the molecular structure of this compound and its potential inhibition efficiency cannot be established without experimental and computational data. Generally, the corrosion inhibition potential of triazole derivatives is attributed to the presence of heteroatoms (nitrogen), aromatic rings, and other functional groups that can facilitate adsorption onto a metal surface. mdpi.com The nitrogen atoms in the triazole ring, with their lone pairs of electrons, and the π-electrons of the phenyl group are key features that typically contribute to the formation of a protective film on the metal. mdpi.comresearchgate.net The nitrile (-C≡N) group in the specified compound is an electron-withdrawing group that could influence the electron density distribution of the molecule and, consequently, its adsorption characteristics and interaction with the metal surface. However, without dedicated studies, any assumptions regarding its specific impact on inhibition efficiency would be purely speculative.

Future Research Directions and Emerging Perspectives for 1 Phenyl 1h 1,2,3 Triazole 4 Carbonitrile

Development of Eco-Friendly and Sustainable Synthetic Protocols

The chemical industry's increasing focus on environmental sustainability has catalyzed a shift towards greener synthetic methodologies. rsc.org For 1,2,3-triazoles, this has meant moving away from traditional methods that may use hazardous solvents or generate significant waste. rsc.org Future research concerning 1-phenyl-1H-1,2,3-triazole-4-carbonitrile will undoubtedly prioritize the development of sustainable synthetic routes that align with the principles of green chemistry. nih.gov

Key areas for development include:

Green Solvents: Exploration of environmentally benign solvent systems is a major research thrust. Water, identified as a successful medium for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, offers a sustainable alternative to organic solvents. consensus.appresearchgate.net Other promising green solvents include glycerol (B35011) and biodegradable options like Cyrene™, the latter of which allows for product isolation via simple precipitation in water, thereby minimizing waste and operational costs. consensus.appnih.gov

Reusable Catalysts: The development of robust, heterogeneous catalysts that can be easily recovered and reused is crucial for sustainable synthesis. ZnO-CTAB nanocrystals have been reported as an effective, reusable zinc-based catalyst for triazole synthesis in water. rsc.org Similarly, various forms of copper nanoparticles are being employed in green solvent systems to facilitate triazole formation. consensus.app

Alternative Energy Sources: To minimize energy consumption, researchers are exploring non-conventional energy sources. nih.gov Microwave and ultrasound-assisted syntheses have been shown to be effective for preparing triazole derivatives, often leading to shorter reaction times and higher yields. nih.govmdpi.com

The application of these protocols to the large-scale synthesis of this compound would represent a significant advancement, improving the economic and environmental viability of its production.

Table 1: Emerging Eco-Friendly Synthetic Strategies for Triazoles

Strategy Description Potential Advantage for Target Compound
Aqueous Synthesis Utilizing water as the primary reaction solvent. consensus.appresearchgate.net Reduces reliance on volatile organic compounds (VOCs), enhances safety, and simplifies workup.
Biodegradable Solvents Employing solvents like Cyrene™ that are derived from renewable resources and are non-toxic. nih.gov Minimizes environmental impact and facilitates easier product isolation, often without chromatography. nih.gov
Heterogeneous Catalysis Using solid-phase catalysts, such as ZnO nanocrystals, that can be filtered and reused. rsc.org Lowers catalyst waste, reduces production costs, and simplifies purification. rsc.org

| Ultrasonic/Microwave | Applying ultrasound or microwave irradiation as energy sources to drive the reaction. nih.govmdpi.com | Can lead to dramatically reduced reaction times, increased yields, and milder reaction conditions. |

Exploration of Novel and Undiscovered Chemical Transformations

The chemical reactivity of this compound is largely dictated by its two key functional components: the triazole ring and the nitrile group. While the synthesis of the triazole core is well-established, future research will likely focus on novel transformations of the existing scaffold to generate new molecular diversity.

A primary avenue for exploration is the chemical manipulation of the 4-carbonitrile group. The nitrile moiety is a versatile functional group that can undergo a wide array of transformations, including:

Hydrolysis: Conversion of the nitrile to a carboxylic acid or an amide would yield new derivatives with different physicochemical properties and reactive handles for further functionalization.

Reduction: Reduction of the nitrile to a primary amine would provide a key building block for creating more complex molecules, such as amides or Schiff bases, and for linking the triazole scaffold to other molecules.

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form other heterocyclic rings, expanding the structural complexity of the parent molecule.

Furthermore, transformations involving the triazole ring itself are of interest. For instance, the Cornforth rearrangement, a ring-degenerate rearrangement observed in 1-aryl-4-formyl-1,2,3-triazoles, suggests that the triazole core can participate in dynamic chemical processes. mdpi.com Investigating analogous rearrangements or other ring-opening/ring-closing reactions for this compound could uncover new synthetic pathways and molecular skeletons.

Table 2: Potential Chemical Transformations of this compound

Functional Group Transformation Type Potential Product
4-Carbonitrile Hydrolysis 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid/amide
4-Carbonitrile Reduction (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine
4-Carbonitrile Reaction with organometallics 1-phenyl-1H-1,2,3-triazol-4-yl ketones
Triazole Ring N-Alkylation/Arylation Quaternized triazolium salts

| Triazole Ring | Ring Rearrangement | Isomeric triazole or other heterocyclic structures |

Advanced Integrated Experimental and Computational Approaches for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing reaction conditions and predicting new reactivity. A combination of advanced experimental techniques and computational modeling offers a powerful approach to achieve this.

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to investigate reaction pathways in triazole synthesis. nih.gov Such studies can elucidate transition state geometries, calculate activation energies, and explain the regioselectivity of cycloaddition reactions. nih.gov For this compound, DFT could be used to model its synthesis, predict the feasibility of novel transformations, and understand its electronic properties.

Molecular Docking: In the context of medicinal chemistry applications, molecular docking is a computational tool used to predict the binding modes and affinities of a ligand with a biological target like an enzyme or receptor. acs.orgfrontiersin.org This can guide the rational design of more potent derivatives.

Kinetic Studies: Experimental kinetic investigations are crucial for validating computational models and understanding reaction dynamics. acs.org Studying the kinetics of the synthesis of this compound under various conditions (e.g., different catalysts, solvents, temperatures) can provide invaluable data for process optimization and mechanistic understanding. acs.org

Integrating these approaches will provide a comprehensive picture of the molecule's chemical behavior, accelerating the discovery of new reactions and applications.

Expansion into Novel Material Science Applications

While 1,2,3-triazoles are widely recognized for their applications in medicinal chemistry, their unique properties also make them attractive candidates for material science. rsc.orgconsensus.app The this compound scaffold is well-suited for exploration in this area. The triazole ring is a robust, aromatic, and highly polar linker that is stable to metabolic, oxidative, and reductive conditions.

Future research is expected to explore its use in:

Coordination Chemistry and Catalysis: The nitrogen atoms of the triazole ring can act as excellent ligands for coordinating with metal ions. This has been exploited in the development of cyclometalated ruthenium(II), osmium(II), and iridium(III) complexes. acs.orgacs.org These metal complexes have shown potential as anticancer agents and as phosphorescent emitters for applications like organic light-emitting diodes (OLEDs). acs.orgacs.org this compound could serve as a versatile ligand for creating novel metal complexes with tailored catalytic or photophysical properties.

Polymer Chemistry: The nitrile group and the potential to introduce other functional groups make this molecule a candidate as a monomer for the synthesis of advanced polymers. Polymers incorporating the triazole moiety could exhibit enhanced thermal stability, specific recognition properties, or unique electronic characteristics.

Synergistic Applications with Other Privileged Scaffolds

In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. nih.gov A powerful strategy involves creating hybrid molecules that combine the 1,2,3-triazole core with other known privileged scaffolds to produce synergistic effects or novel biological activities. nih.gov

The 1,2,3-triazole ring often acts as a linker to connect two different pharmacophores or as a bioisostere for other functional groups like amides or esters. nih.govnih.gov Research has shown success in creating hybrids of triazoles with a variety of other scaffolds, including:

Indole and Isatin nih.gov

Quinoline and Pyrimidine nih.govnih.gov

Benzimidazole nih.gov

Other heterocyclic systems like 1,2,4-triazoles mdpi.comacs.org

Future work in this area will involve using this compound as a versatile building block. By chemically modifying the nitrile group into a suitable linker (e.g., an amine or carboxylic acid), this compound can be readily conjugated to a wide range of other bioactive molecules. The goal of this research is to develop novel therapeutic agents for various diseases, including cancer and parasitic infections, by combining the favorable properties of the triazole ring with the established activity of other pharmacophores. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
1-phenyl-1H-1,2,3-triazole-4-carboxamide
(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine
1-phenyl-1H-1,2,3-triazol-4-yl ketones
1-aryl-4-formyl-1,2,3-triazoles
Cyrene
Indole
Isatin
Quinoline
Pyrimidine
Benzimidazole

Q & A

Q. What is the optimal synthetic route for preparing 1-phenyl-1H-1,2,3-triazole-4-carbonitrile, and how can reaction conditions be optimized?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A typical procedure involves reacting 5-azido-1H-pyrazole-4-carbonitrile with ethynylbenzene in a THF/water (1:1) mixture, using CuSO₄ (0.2 equiv) and sodium ascorbate (1.0 equiv) as catalysts at 50°C for 16 hours . Key optimization factors include:

  • Solvent ratio : Aqueous THF enhances solubility and reaction efficiency.
  • Catalyst loading : Excess sodium ascorbate ensures Cu(I) stability, critical for regioselectivity.
  • Purification : Flash chromatography with cyclohexane/ethyl acetate gradients (0–100%) yields 66–92% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are the diagnostic signals?

  • ¹H NMR : Triazole protons resonate at δ 8.86–9.21 ppm (s, 1H), while aromatic protons appear at δ 7.37–8.02 ppm .
  • ¹³C NMR : The carbonitrile carbon is observed at δ 112.4–119.8 ppm .
  • IR : Strong absorption at ~2231–2242 cm⁻¹ confirms the nitrile group .
  • HRMS : Exact mass matches calculated [M]⁺ (e.g., 236.0807 for C₁₂H₈N₆) .

Q. How do catalysts like copper sulfate and sodium ascorbate influence the CuAAC reaction efficiency?

Copper sulfate provides Cu(II), reduced to active Cu(I) by sodium ascorbate, which prevents oxidation and stabilizes the catalytic cycle. A 1:5 molar ratio (CuSO₄:sodium ascorbate) minimizes side reactions and maximizes yield .

Advanced Research Questions

Q. How do substituents on the triazole or phenyl rings affect the compound’s physicochemical properties?

Substituents alter solubility, reactivity, and biological activity:

  • Electron-withdrawing groups (e.g., -F) : Increase thermal stability (MP = 134–198°C) and modulate π-π stacking in crystallography .
  • Bulkier groups (e.g., isopropyl) : Reduce yield (90% vs. 66% for phenyl) due to steric hindrance during cycloaddition .
  • Benzyl groups : Enhance solubility in organic solvents, improving purification efficiency .

Q. What computational methods are suitable for predicting the regioselectivity and electronic properties of this compound derivatives?

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in CuAAC.
  • Molecular docking : Assess binding affinity for biological targets (e.g., enzymes) using software like AutoDock .
  • MD simulations : Evaluate stability in aqueous/organic matrices for drug delivery applications.

Q. How can researchers resolve contradictions in reported yields or spectral data for triazole-carbonitrile derivatives?

  • Yield discrepancies : Compare substituent effects (e.g., 90% for isopropyl vs. 66% for phenyl) and reaction scales (mg vs. mmol).
  • Spectral variations : Validate using deuterated solvents (DMSO-d₆ vs. CDCl₃ shift aromatic protons by 0.1–0.3 ppm) .
  • Reproducibility : Standardize catalyst purity (e.g., CuSO₄·5H₂O vs. anhydrous) and solvent degassing protocols.

Q. What strategies enhance the compound’s stability under varying pH or temperature conditions?

  • pH stability : Store in inert atmospheres (N₂/Ar) to prevent hydrolysis of the nitrile group.
  • Thermal stability : DSC/TGA analysis shows decomposition >200°C, making it suitable for high-temperature reactions .
  • Light sensitivity : Amber vials reduce photodegradation of the triazole ring.

Q. How is this compound utilized in synthesizing heterocyclic hybrids for drug discovery?

The compound serves as a scaffold for hybrid molecules:

  • Pyrazole-triazole hybrids : Synthesized via CuAAC with azido-pyrazoles, showing antimicrobial activity .
  • Thienopyrimidinones : Coupled with thiophene derivatives for kinase inhibition studies .

Q. What methodologies enable regioselective functionalization of the triazole ring?

  • Protecting groups : Use SEM (trimethylsilylethoxymethyl) to block N1 for selective C4 modifications.
  • Microwave-assisted synthesis : Reduces reaction time from 16 h to <2 h while maintaining >85% yield .

Q. How can researchers validate the biological activity of triazole-carbonitrile derivatives in vitro?

  • Enzyme assays : Test inhibition of CYP450 or kinases using fluorescence-based protocols.
  • Antimicrobial screens : Employ microbroth dilution (MIC) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ values <10 µM .

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